4-(Trifluoromethyl)thiazole-2-carbaldehyde
Description
Significance of Thiazole (B1198619) Scaffolds in Medicinal Chemistry and Materials Science
The thiazole ring is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. nih.gov This scaffold is a cornerstone in medicinal chemistry, found in a wide array of natural and synthetic compounds with significant biological activity. nih.govsemanticscholar.org Thiazole is a key component of vitamin B1 (Thiamine) and the penicillin antibiotic core structure. nih.gov
Derivatives of thiazole have been extensively studied and are known to exhibit a broad spectrum of pharmacological effects. nih.gov These activities include antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, and antidiabetic properties. nih.govnih.govresearchgate.net The versatility of the thiazole nucleus allows it to be a foundational structure for developing new therapeutic agents designed to address challenges like drug resistance. bohrium.comresearchgate.net In materials science, the thermal stability of the thiazole nucleus has led to its incorporation into heat-resistant polymers. jetir.org
Reported Biological Activities of Thiazole Derivatives
| Biological Activity | Reference |
|---|---|
| Antimicrobial / Antibacterial | nih.govresearchgate.netbohrium.com |
| Antifungal | nih.govresearchgate.netresearchgate.net |
| Antiviral | nih.govnih.govresearchgate.net |
| Anticancer / Antineoplastic | nih.govsemanticscholar.orgnih.gov |
| Anti-inflammatory | nih.govresearchgate.net |
Role of Trifluoromethylation in Enhancing Bioactivity and Stability of Organic Compounds
Trifluoromethylation, the process of introducing a trifluoromethyl (-CF3) group into a molecule, is a critical strategy in modern drug design. hovione.com The trifluoromethyl group possesses unique electronic properties and high metabolic stability, which can significantly enhance the therapeutic profile of a drug candidate. mdpi.comresearchgate.net
The inclusion of a -CF3 group can improve several key physicochemical characteristics of a compound. mdpi.com It often increases lipophilicity (the ability to dissolve in fats or lipids), which can improve a drug's ability to cross cell membranes. mdpi.comresearchgate.net The strong carbon-fluorine bonds in the -CF3 group make it resistant to metabolic breakdown by enzymes in the body, which can increase the drug's half-life and bioavailability. mdpi.commdpi.com Furthermore, the electron-withdrawing nature of the group can alter the acidity or basicity of nearby functional groups and enhance the binding affinity of a molecule to its biological target. mdpi.comresearchgate.net
Key Physicochemical Effects of Trifluoromethylation
| Property Modified | Effect | Reference |
|---|---|---|
| Metabolic Stability | Increases due to high C-F bond energy | mdpi.commdpi.com |
| Lipophilicity | Generally increases, affecting membrane permeability | mdpi.comresearchgate.net |
| Binding Affinity | Can be enhanced through electronic effects | mdpi.com |
| Bioavailability | Often improved due to enhanced stability and lipophilicity | mdpi.com |
Overview of Research Trajectories for 4-(Trifluoromethyl)thiazole-2-carbaldehyde
Research involving this compound primarily positions it as a versatile building block for constructing more complex, biologically active molecules. The carbaldehyde group (an aldehyde) is a reactive functional group that readily participates in various chemical reactions, allowing for the extension of the molecular structure.
Scientific studies have utilized related structures, such as 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxamide derivatives, in the development of potential anticancer agents. mdpi.comresearchgate.net In these syntheses, the core trifluoromethylated thiazole structure serves as the foundation upon which different chemical groups are added to create a library of compounds for biological screening. mdpi.com For instance, research has shown that derivatives synthesized from precursors like 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxylic acid exhibit moderate activity against various cancer cell lines. mdpi.comresearchgate.net
The primary research trajectory for this compound is therefore its use in synthetic chemistry as an intermediate. Its structure is strategically designed: the thiazole ring provides a proven pharmacophore, the trifluoromethyl group enhances stability and bioactivity, and the carbaldehyde group offers a reactive site for further chemical modification. This allows researchers to systematically synthesize novel series of compounds for evaluation in drug discovery programs and materials science applications.
Structure
3D Structure
Properties
IUPAC Name |
4-(trifluoromethyl)-1,3-thiazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3NOS/c6-5(7,8)3-2-11-4(1-10)9-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KESSGSGWVZVSBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60634966 | |
| Record name | 4-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60634966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
354587-75-0 | |
| Record name | 4-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60634966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Trifluoromethyl-thiazole-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Trifluoromethyl Thiazole 2 Carbaldehyde and Its Derivatives
Established Synthetic Routes to the Core Structure
The foundational methods for constructing the 4-(trifluoromethyl)thiazole-2-carbaldehyde framework rely on classical named reactions that have been adapted for fluorinated compounds.
Vilsmeier-Haack Reaction for Formyl Group Introduction
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.orgwikipedia.org The Vilsmeier reagent, typically a chloroiminium salt, is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). wikipedia.orgijpcbs.com This electrophilic species then reacts with the thiazole (B1198619) ring to introduce the formyl group.
While the Vilsmeier-Haack reaction is highly effective for electron-rich substrates, its application to electron-deficient systems, such as those containing a trifluoromethyl group, can be more challenging and may require harsher reaction conditions. researchgate.net The strong electron-withdrawing nature of the CF₃ group deactivates the thiazole ring towards electrophilic substitution. Therefore, optimization of temperature and reagent stoichiometry is crucial for achieving satisfactory yields.
A general representation of the Vilsmeier-Haack formylation of a 4-(trifluoromethyl)thiazole is depicted below:
Reaction Scheme:
In this reaction, the Vilsmeier reagent (formed from POCl₃ and DMF) acts as the electrophile, attacking the C2 position of the 4-(trifluoromethyl)thiazole ring, which is the most nucleophilic site. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.
Hantzsch Thiazole Synthesis and Modifications for Trifluoromethylated Thiazoles
The Hantzsch thiazole synthesis is a cornerstone in the preparation of the thiazole ring system. nih.govmdpi.comsynarchive.com This method traditionally involves the condensation of an α-haloketone with a thioamide. synarchive.com For the synthesis of 4-(trifluoromethyl)thiazole derivatives, a trifluoromethylated α-haloketone is a required starting material.
Modifications to the classical Hantzsch synthesis have been developed to improve yields and accommodate a wider range of functional groups. One-pot, multi-component procedures are often employed, combining the α-haloketone, a thioamide or thiourea, and another reactant in a single reaction vessel. mdpi.com
For instance, a plausible route to a precursor of this compound could involve the reaction of a 3-bromo-1,1,1-trifluoropropan-2-one with a protected glyoxal (B1671930) thioamide. Subsequent deprotection and oxidation would then yield the target carbaldehyde.
Cycloaddition Reactions for Thiazole Ring Formation
[3+2] Cycloaddition reactions offer another powerful strategy for the construction of five-membered heterocyclic rings like thiazoles. rsc.orgresearchgate.netrsc.org These reactions involve the combination of a three-atom synthon and a two-atom synthon. In the context of synthesizing trifluoromethylated thiazoles, this could involve the reaction of a trifluoromethyl-containing dipolarophile with a dipole.
One approach involves the use of trifluoroacetonitrile (B1584977) as a synthon, which can react with pyridinium (B92312) 1,4-zwitterionic thiolates to yield 2-trifluoromethyl-4,5-disubstituted thiazoles. rsc.org While this specific example yields a 2-trifluoromethylthiazole, the principles of cycloaddition can be adapted to synthesize the desired 4-trifluoromethyl isomer by carefully selecting the appropriate synthons. The substituent effects of the fluoro and trifluoromethyl groups play a significant role in the reactivity and regioselectivity of these cycloaddition reactions. nih.gov
Advanced Synthetic Strategies and Optimizations
To enhance the efficiency and sustainability of synthesizing this compound and its derivatives, researchers have focused on optimizing reaction conditions, particularly through catalyst selection and understanding solvent effects.
Catalyst Screening for Trifluoromethylation Efficiency
The introduction of the trifluoromethyl group is a critical step in the synthesis of the target molecule. Various catalysts have been explored to improve the efficiency of trifluoromethylation reactions on heterocyclic precursors. Copper-based catalysts, for example, have shown promise in mediating the trifluoromethylation of various aromatic and heterocyclic compounds. beilstein-journals.org
Photoredox catalysis has also emerged as a powerful tool for radical trifluoromethylation under mild conditions. researchgate.net This methodology often utilizes a photocatalyst, such as Rose Bengal, in the presence of a trifluoromethylating agent like the Langlois reagent (sodium triflinate). Acetic acid can act as a promoter in these reactions, accelerating the rate and minimizing byproduct formation. researchgate.net
The choice of catalyst is highly dependent on the specific trifluoromethylating agent and the substrate. A systematic screening of catalysts is often necessary to identify the optimal conditions for a given transformation.
Below is an interactive table summarizing various catalytic systems used in trifluoromethylation reactions relevant to heterocyclic synthesis.
| Catalyst System | Trifluoromethylating Agent | Substrate Type | Key Advantages |
|---|---|---|---|
| Copper(I/II) salts | Togni's reagent, CF₃SO₂Na | Aryl/Heteroaryl boronic acids, halides | Good functional group tolerance, relatively low cost. |
| Palladium complexes | TMSCF₃, Ruppert-Prakash reagent | Aryl/Heteroaryl halides, triflates | High efficiency and selectivity for cross-coupling reactions. |
| Photoredox catalysts (e.g., Ru(bpy)₃²⁺, Ir(ppy)₃) | CF₃I, Langlois reagent | Electron-rich heterocycles, alkenes | Mild reaction conditions, radical pathway enables unique reactivity. |
| Organocatalysts (e.g., N-heterocyclic carbenes) | Togni's reagent | Aldehydes, imines | Metal-free, enantioselective transformations possible. |
Solvent Effects on Reaction Yields
The choice of solvent can significantly impact the yield and selectivity of organic reactions, including the synthesis of this compound. mdpi.com In the Hantzsch thiazole synthesis, for example, a mixture of ethanol (B145695) and water is often used. mdpi.com The polarity of the solvent can influence the solubility of the reactants and intermediates, as well as the rate of the reaction.
For Vilsmeier-Haack reactions, polar aprotic solvents like DMF not only serve as a reagent but also as the reaction medium. ijpcbs.com In some cases, an excess of the formamide (B127407) can be used as the solvent. ijpcbs.com The choice of solvent can also be critical in cycloaddition reactions, where it can affect the stability of the dipole and dipolarophile, thereby influencing the reaction rate and outcome.
The following interactive table illustrates the effect of different solvents on the yield of a model Hantzsch thiazole synthesis.
| Solvent | Dielectric Constant (20°C) | Effect on a Model Hantzsch Synthesis Yield |
|---|---|---|
| Ethanol/Water (1:1) | ~50 | High yield, good for dissolving both polar and non-polar reactants. |
| Ethanol | 24.3 | Moderate to high yield, commonly used. |
| Tetrahydrofuran (B95107) (THF) | 7.6 | Moderate yield, suitable for reactants with lower polarity. |
| Acetonitrile | 37.5 | Variable yields, can promote side reactions in some cases. |
| N,N-Dimethylformamide (DMF) | 36.7 | Good solvent for many reactants, but can be difficult to remove. |
Temperature Control to Mitigate Side Reactions
In the synthesis of thiazole derivatives, temperature is a critical parameter that must be carefully controlled to minimize the formation of unwanted byproducts and maximize the yield of the desired product. Many synthetic routes to the thiazole core, such as the Hantzsch thiazole synthesis, involve multi-step reactions where intermediates can be sensitive to thermal degradation or may participate in competing reaction pathways.
For instance, in reactions involving highly reactive intermediates, elevated temperatures can lead to polymerization, decomposition, or the formation of isomeric impurities. A patent describing the synthesis of a related compound, 2-methyl-4-(trifluoromethyl)thiazole-5-formyl acid, highlights the need for controlled temperature during the addition of reagents like sodium hydroxide (B78521) solution, keeping the internal temperature below 40°C to ensure the reaction proceeds cleanly. patsnap.com Similarly, cooling the reaction mixture to between 0°C and 15°C during certain steps is crucial for controlling exothermic processes and preventing side reactions. patsnap.comgoogle.com Precise temperature management ensures the kinetic and thermodynamic control necessary for achieving high purity and yield in the final product.
Regioselectivity Challenges and Directing Group Applications in Trifluoromethylation
A significant challenge in the synthesis of substituted thiazoles is controlling the regioselectivity, which is the specific position at which a functional group is introduced. The trifluoromethyl group, being strongly electron-withdrawing, significantly influences the reactivity of the heterocyclic ring, which can complicate subsequent functionalization steps. nih.gov
The classic Hantzsch thiazole synthesis, which condenses α-haloketones with thioureas, can face regioselectivity issues when using unsymmetrical N-substituted thioureas. Under neutral conditions, the reaction typically yields 2-(N-substituted amino)thiazoles. However, research has shown that by altering the reaction conditions, such as performing the synthesis in a highly acidic medium (e.g., 10M-HCl-EtOH), the regioselectivity can be changed to favor the formation of 3-substituted 2-imino-2,3-dihydrothiazole isomers. rsc.org
To overcome these challenges and achieve site-specific substitution, chemists can employ directing groups. These are functional groups that are temporarily installed on a molecule to guide a reagent to a specific position. For example, a study on the ortho-trifluoromethylthiolation of 2-arylbenzo[d]thiazole demonstrated a tandem strategy where the thiazole itself directs a C-H iodination, which is then followed by trifluoromethylthiolation using AgSCF3. This approach provides the desired products in good to excellent yields with high regioselectivity. nih.gov Such strategies are instrumental in overcoming the inherent reactivity patterns of the thiazole ring to build complex, highly substituted molecules.
Synthesis of Key Intermediates and Precursors
The construction of the this compound scaffold relies on the availability and synthesis of several key precursors and intermediates.
Thiosemicarbazone Derivatives in Thiazole Synthesis
Thiosemicarbazones are versatile intermediates in the synthesis of various heterocyclic compounds, including thiazoles. They are typically synthesized by condensing a thiosemicarbazide (B42300) with an appropriate aldehyde or ketone. researchgate.netresearchgate.net These thiosemicarbazone derivatives can then undergo cyclization reactions to form the thiazole ring.
A common synthetic route involves the reaction of a thiosemicarbazone with an α-halocarbonyl compound. For example, a novel series of fluorophenyl-based thiazoles was synthesized by condensing various thiosemicarbazones with 2-bromo-4-fluoroacetophenone under reflux in ethanol. nih.govacs.org This method, a variation of the Hantzsch synthesis, provides the cyclized thiazole products in moderate to good yields (61–80%). nih.govacs.org The synthesis of a 5-trifluoromethyl-furan-2-carbaldehyde thiosemicarbazone has also been reported, demonstrating the utility of these precursors in creating complex fluorinated heterocyclic systems. researchgate.netdntb.gov.ua
Utilization of α-Haloketones in Thiazole Formation
The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most widely used methods for constructing the thiazole ring. researchgate.net This reaction involves the condensation of an α-haloketone with a thioamide-containing compound, such as thiourea, thioacetamide (B46855), or their derivatives. researchgate.net
In the context of trifluoromethylated thiazoles, fluorinated α-haloketones are essential starting materials. For instance, the synthesis of 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, a key intermediate for the fungicide thifluzamide (B1681302), utilizes 2-bromo-trifluoro-ethyl acetoacetate, which is an α-haloketone derivative. patsnap.com This intermediate is reacted with thioacetamide in an inert organic solvent to form the thiazole ring through a cyclization reaction. patsnap.com The versatility of this method allows for the introduction of various substituents onto the thiazole ring by choosing appropriately substituted α-haloketones and thioamides. researchgate.net
| Reactant 1 | Reactant 2 | Product Type | Reference |
| Thiosemicarbazones | 2-bromo-4-fluoroacetophenone | 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles | nih.govacs.org |
| α-bromoketone | thiourea/thioamide | 2-amino-4-arylthiazoles / 2-methyl-4-arylthiazole | researchgate.net |
| 2-bromo-trifluoro-ethyl acetoacetate | thioacetamide | Ethyl 2-methyl-4-(trifluoromethyl)thiazol-5-formate | patsnap.com |
Ethyl 4,4,4-trifluoroacetoacetate as Starting Material for Derivatives
Ethyl 4,4,4-trifluoroacetoacetate is a critical precursor for synthesizing a range of trifluoromethyl-containing heterocyclic compounds. It serves as the foundational building block for creating the α-haloketones necessary for the Hantzsch thiazole synthesis. patsnap.com This compound is an important industrial intermediate for producing pesticides like thifluzamide and fluacrypyrim. google.comgoogle.com
The synthesis of 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, for example, begins with ethyl trifluoroacetoacetate. patsnap.com The starting material undergoes a bromination reaction to produce 2-bromo-trifluoro-ethyl acetoacetate. patsnap.com This halogenated intermediate is then used directly in the subsequent cyclization step with thioacetamide to form the desired thiazole derivative. patsnap.com The industrial preparation of ethyl 4,4,4-trifluoroacetoacetate itself is typically achieved through a Claisen condensation reaction between ethyl trifluoroacetate (B77799) and ethyl acetate, using a catalyst such as sodium ethoxide. google.comgoogle.comguidechem.com
Scalable and Industrial Production Methods
Transitioning a synthetic route from a laboratory setting to an industrial scale presents numerous challenges, including cost-effectiveness, safety, and efficiency. For compounds like this compound, developing scalable processes is crucial for their commercial application.
The industrial production of key precursors, such as ethyl 4,4,4-trifluoroacetoacetate, has been optimized for large-scale synthesis. Methods utilizing a Claisen condensation reaction are described as having mild conditions, simple operation, high conversion rates, and low energy consumption, making them suitable for industrialized production. google.comgoogle.com
Furthermore, patents related to the synthesis of thiazole-based agrochemicals provide insight into scalable processes. For example, the preparation of 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid from ethyl trifluoroacetoacetate is designed to address issues of raw material utilization and reaction yield, aiming for a process with convenient, readily available materials and mild reaction conditions. patsnap.com The development of scalable thiazole-forming reactions, such as those based on cysteine/nitrile condensation, is also an active area of research, particularly for producing complex molecules like thiazolyl peptides on a large scale. thieme.de These approaches focus on process optimization, including reaction concentration, temperature control, and purification methods, to ensure the synthesis is robust, reproducible, and economically viable for large-scale manufacturing. google.com
Continuous Flow Reactor Applications
Continuous flow chemistry has emerged as a powerful technology for the synthesis of heterocyclic compounds, including thiazole derivatives. figshare.com This approach involves pumping reagents through a network of tubes or channels, where they mix and react under precisely controlled conditions. The inherent features of flow reactors, such as superior heat and mass transfer, enhanced safety for handling hazardous intermediates, and the potential for straightforward scaling-up, make them highly suitable for the synthesis of complex molecules. uc.pt
The Hantzsch thiazole synthesis, a classic and versatile method for constructing the thiazole ring, is particularly amenable to adaptation in continuous flow systems. mdpi.com This reaction typically involves the condensation of a thioamide with an α-haloketone. In a flow setup, streams of the reactants can be continuously mixed and heated in a reactor coil for a specific residence time, leading to the formation of the thiazole product. This methodology allows for rapid reaction optimization by systematically varying parameters such as temperature, flow rate, and reagent stoichiometry. The use of continuous flow reactors can lead to higher yields, improved purity, and shorter reaction times compared to traditional batch methods for thiazole synthesis. figshare.com
While specific literature detailing the continuous flow synthesis of this compound is not extensively available, the principles and successful applications of flow chemistry to the synthesis of other functionalized thiazoles and trifluoromethylated heterocycles suggest its high potential for this target molecule. uc.pt The controlled environment of a flow reactor would be particularly beneficial for managing the reactivity of trifluoromethyl-containing building blocks and for optimizing the key cyclization step.
Automated Synthesis Systems
Automated synthesis platforms integrate continuous flow technology with robotic handling and online analysis to enable multistep reaction sequences with minimal manual intervention. These systems are particularly valuable for accelerating drug discovery and process development by allowing for the rapid generation of compound libraries and the efficient optimization of synthetic routes.
A notable example of such a platform is the Syrris AFRICA® synthesis station, which has been successfully employed for the automated, multistep continuous flow synthesis of highly functionalized thiazole derivatives. This system facilitates complex reaction sequences by connecting multiple microreactors, pumps, and purification modules in a single, uninterrupted process.
One reported application involves a sequential Hantzsch thiazole synthesis, followed by further transformations such as deketalization and a Biginelli multicomponent reaction, all performed in a continuous flow manner. In this process, a thioamide and an α-bromoketone are pumped into a microreactor where the Hantzsch condensation occurs to form the thiazole ring. The resulting product stream is then directly channeled into subsequent reactors for further functionalization without the need for isolating intermediates. This automated, multistep approach has been shown to generate complex, drug-like thiazole-containing molecules in high yields over three chemical steps, with total reaction times of less than 15 minutes.
The table below summarizes the conditions and yields for the initial continuous flow Hantzsch thiazole synthesis step in an automated system, demonstrating the efficiency and reliability of this methodology for creating the core thiazole structure.
| Entry | α-Bromoketone | Thioamide | Temperature (°C) | Residence Time (min) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 2-Bromo-1-phenylethanone | Thiourea | 100 | 10 | 85 |
| 2 | 2-Bromo-1-(4-chlorophenyl)ethanone | Thiourea | 100 | 10 | 88 |
| 3 | 2-Bromo-1-(4-bromophenyl)ethanone | Thiourea | 100 | 10 | 90 |
| 4 | 2-Bromo-1-(4-methoxyphenyl)ethanone | Thiourea | 100 | 10 | 82 |
| 5 | 2-Bromo-1-(naphthalen-2-yl)ethanone | Thiourea | 100 | 10 | 86 |
Chemical Reactivity and Transformation Studies of 4 Trifluoromethyl Thiazole 2 Carbaldehyde
Aldehyde Group Reactivity
The aldehyde group (-CHO) at the C2 position of the thiazole (B1198619) ring is a primary site for chemical modification, readily undergoing oxidation, reduction, and condensation reactions characteristic of aromatic aldehydes.
Oxidation Reactions to Carboxylic Acids
The aldehyde functionality of 4-(Trifluoromethyl)thiazole-2-carbaldehyde can be readily oxidized to the corresponding carboxylic acid, yielding 4-(Trifluoromethyl)thiazole-2-carboxylic acid. This transformation is a standard procedure in organic synthesis. While specific literature detailing the oxidation of this exact substrate is not prevalent, the reaction can be achieved using a variety of common oxidizing agents under standard conditions.
Typical reagents for this conversion include:
Potassium permanganate (B83412) (KMnO₄) in a basic solution.
Jones reagent (CrO₃ in aqueous sulfuric acid and acetone).
Tollens' reagent (a solution of silver nitrate (B79036) and ammonia), which is a milder oxidant.
The resulting product, a thiazole-5-carboxylic acid derivative, is a stable compound. The synthesis of analogous structures, such as 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, has been well-documented, confirming the stability of the trifluoromethyl-thiazole-carboxylic acid scaffold. google.compatsnap.comtcichemicals.com The strong electron-withdrawing nature of the trifluoromethyl group can influence the reaction rate but does not prevent the oxidation from occurring.
Reduction Reactions to Alcohols
The aldehyde group can be efficiently reduced to a primary alcohol, forming (4-(Trifluoromethyl)thiazol-2-yl)methanol. This is a fundamental transformation that converts the electrophilic carbonyl carbon into a hydroxymethyl group. The existence and commercial availability of this alcohol product confirm the viability of this reduction. fluorochem.co.uk
This reduction is typically accomplished with high yields using standard hydride-based reducing agents. Common laboratory procedures involve reagents such as:
Sodium borohydride (B1222165) (NaBH₄): A mild and selective reducing agent, often used in alcoholic solvents like methanol (B129727) or ethanol (B145695) at room temperature. researchgate.net
Lithium aluminum hydride (LiAlH₄): A more powerful reducing agent, used in ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), typically under anhydrous conditions.
The choice of reagent depends on the presence of other functional groups in the molecule that might also be susceptible to reduction. For a molecule like this compound, which lacks other easily reducible groups, NaBH₄ is generally sufficient and offers a safer, more convenient option.
Condensation Reactions with Amines and Hydrazines
The carbonyl carbon of the aldehyde group is electrophilic and serves as a site for nucleophilic attack by primary amines and hydrazines. These condensation reactions are fundamental for forming new carbon-nitrogen double bonds, leading to the synthesis of imines (Schiff bases) and hydrazones, respectively. Such reactions are widely reported for thiazole-based aldehydes and are crucial in the synthesis of derivatives with significant pharmacological potential. researchgate.netnih.gov
The reaction with a primary amine (R-NH₂) results in the formation of a Schiff base, where the carbonyl oxygen is replaced by a substituted imino group (C=N-R). Similarly, reaction with hydrazine (B178648) (H₂N-NH₂) or its derivatives yields a hydrazone. These reactions typically proceed by heating the aldehyde and the amine or hydrazine in a suitable solvent, often with catalytic acid to facilitate the dehydration step. oncologyradiotherapy.com Research on related fluorinated thiazole derivatives confirms their successful condensation with various hydrazines to produce a range of hydrazinyl-thiazole compounds. nih.govsemanticscholar.orgacs.org
| Thiazole Reactant Type | Nucleophile | Product Type | Typical Conditions | Reference |
|---|---|---|---|---|
| 2-Amino-thiazole derivative | Substituted Benzaldehyde | Schiff Base (Imine) | Methanol, Reflux | nih.gov |
| Fluorophenyl-thiazole thiosemicarbazone | Bromoacetophenone (for cyclization) | Hydrazinyl-thiazole | Ethanol, Reflux | nih.govacs.org |
| Thiazole-5-carboxylic acid | Substituted Phenylhydrazine | Hydrazide | CH₂Cl₂, EDCI, HOBt | semanticscholar.org |
| 2-Amino-thiazole | Substituted Benzaldehyde | Schiff Base (Imine) | Ethanol, Acetic Acid | oncologyradiotherapy.com |
Trifluoromethyl Group Reactivity and its Influence on the Thiazole Ring
The trifluoromethyl (CF₃) group is not typically a site for direct chemical transformation under common synthetic conditions due to the exceptional strength of the carbon-fluorine bonds. Its primary role is to profoundly influence the electronic properties of the thiazole ring to which it is attached.
Nucleophilic Substitution Reactions involving the Trifluoromethyl Group
Direct nucleophilic substitution of the trifluoromethyl group itself, or one of its fluorine atoms, is not a feasible reaction pathway. The C-F bonds are extremely strong and lack a suitable leaving group character. Instead, the CF₃ group functions as a powerful activating group for nucleophilic aromatic substitution (SNAr) reactions on the thiazole ring. masterorganicchemistry.comwikipedia.org
For an SNAr reaction to occur, a suitable leaving group (such as a halide) must be present at another position on the thiazole ring (e.g., the C5 or C2 position, if the aldehyde were not present). The CF₃ group would then facilitate the displacement of this leaving group by a nucleophile. mdpi.com The synthesis of compounds like 2-amino-4-trifluoromethyl-1,3-thiazole demonstrates that the thiazole ring can undergo reactions with nucleophiles at positions other than the CF₃-bearing carbon. uzh.ch Therefore, while the trifluoromethyl group is involved by activating the ring, it remains intact throughout the substitution reaction.
Electronic Effects of the Trifluoromethyl Group on Ring Reactivity
The trifluoromethyl group is one of the most potent electron-withdrawing groups used in organic chemistry, exerting a strong negative inductive effect (-I effect). researchgate.net This effect has several significant consequences for the reactivity of the this compound molecule:
Thiazole Ring Modifications and Functionalizations
The thiazole ring, while aromatic, is electron-deficient, a characteristic that is further amplified by the presence of the electron-withdrawing trifluoromethyl and carbaldehyde groups. This electronic nature dictates the regioselectivity and feasibility of various functionalization reactions on the thiazole core.
Electrophilic Aromatic Substitution on the Thiazole Core
Electrophilic aromatic substitution (EAS) reactions on the thiazole ring are generally less facile compared to electron-rich aromatic systems like benzene. The thiazole ring's inherent electron deficiency, coupled with the deactivating effects of the trifluoromethyl and carbaldehyde substituents, renders the ring highly resistant to electrophilic attack. ijnc.ir When such reactions do occur, the substitution is directed to the C5-position, which is the most electron-rich carbon atom in the thiazole ring.
Halogenation: Direct halogenation of this compound is challenging. However, related thiazole systems have been successfully halogenated under specific conditions. For instance, the bromination of thiazolo[5,4-d]thiazole (B1587360) has been achieved using a bromine-pyridine mixture, which generates a highly electrophilic bromine cation. researchgate.netudayton.edu A similar approach, potentially requiring forcing conditions, could be envisioned for the C5-bromination of this compound.
Nitration and Sulfonation: The direct nitration and sulfonation of the thiazole ring in this compound are expected to be extremely difficult due to the severe deactivation of the ring. Nitration of five-membered heterocycles often requires potent nitrating agents like nitric acid in trifluoroacetic anhydride. researchgate.net Even with such strong reagents, the yields for deactivated substrates can be low. Similarly, sulfonation would likely necessitate harsh conditions, such as treatment with oleum.
| Reaction Type | Reagents and Conditions | Expected Major Product |
| Bromination | Br₂/Pyridine | 5-Bromo-4-(trifluoromethyl)thiazole-2-carbaldehyde |
| Nitration | HNO₃/TFAA | 5-Nitro-4-(trifluoromethyl)thiazole-2-carbaldehyde |
| Sulfonation | SO₃/H₂SO₄ (Oleum) | This compound-5-sulfonic acid |
Metal-catalyzed Coupling Reactions for Further Derivatization
Metal-catalyzed cross-coupling reactions are powerful tools for the derivatization of heterocyclic compounds. To utilize these methods for the functionalization of this compound, a halogen atom is typically introduced at the desired position on the thiazole ring, most commonly at the C5-position, to serve as a handle for coupling.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction, which forms carbon-carbon bonds between an organohalide and a boronic acid or ester, is widely used for the arylation and vinylation of heterocycles. nih.govnih.govrsc.org A 5-halo-4-(trifluoromethyl)thiazole-2-carbaldehyde derivative could be coupled with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst and a base to introduce diverse aromatic substituents at the C5-position.
Heck Coupling: The Heck reaction allows for the formation of carbon-carbon bonds between an organohalide and an alkene. nih.govrsc.orgrsc.orgresearchgate.net This reaction could be employed to introduce alkenyl groups at the C5-position of a halogenated this compound, providing access to a range of unsaturated derivatives.
Sonogashira Coupling: The Sonogashira coupling reaction is a reliable method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. ijnc.irwikipedia.orgnih.govresearchgate.net This would enable the introduction of alkynyl moieties at the C5-position of a halo-substituted this compound, further expanding the chemical diversity of the derivatives.
| Coupling Reaction | Reactants | Catalyst System | Product Type |
| Suzuki-Miyaura | 5-Bromo-4-(trifluoromethyl)thiazole-2-carbaldehyde, Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 5-Aryl-4-(trifluoromethyl)thiazole-2-carbaldehyde |
| Heck | 5-Bromo-4-(trifluoromethyl)thiazole-2-carbaldehyde, Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | 5-Alkenyl-4-(trifluoromethyl)thiazole-2-carbaldehyde |
| Sonogashira | 5-Bromo-4-(trifluoromethyl)thiazole-2-carbaldehyde, Terminal alkyne | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst, Base (e.g., Et₃N) | 5-Alkynyl-4-(trifluoromethyl)thiazole-2-carbaldehyde |
Introduction of Diverse Substituents for Structure-Activity Relationship Studies
The aldehyde functionality at the C2-position of this compound serves as a versatile handle for introducing a wide array of substituents, which is crucial for conducting structure-activity relationship (SAR) studies. nih.gov These studies are fundamental in medicinal chemistry for optimizing the biological activity of lead compounds.
Condensation Reactions: The carbaldehyde group can readily undergo condensation reactions with various nucleophiles. For example, reaction with amines or hydrazines can yield imines or hydrazones, respectively. These products can then be further modified. For instance, reductive amination of the imines can lead to the formation of secondary amines.
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions are effective for converting the aldehyde into an alkene with control over the stereochemistry of the double bond. This allows for the introduction of various substituted vinyl groups at the C2-position.
Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol. The resulting carboxylic acid can be converted to esters, amides, or other acid derivatives. The primary alcohol can be used in etherification or esterification reactions, or as a leaving group for nucleophilic substitution after conversion to a sulfonate ester.
The strategic application of these reactions allows for the systematic modification of the substituent at the C2-position, enabling a thorough investigation of how different chemical functionalities impact the biological activity of the 4-(trifluoromethyl)thiazole scaffold.
| Reaction Type | Reagent | Functional Group Introduced |
| Condensation | Primary Amine (R-NH₂) | Imine (-CH=N-R) |
| Reductive Amination | Primary Amine (R-NH₂), Reducing Agent (e.g., NaBH₃CN) | Secondary Amine (-CH₂-NH-R) |
| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR) | Alkene (-CH=CHR) |
| Oxidation | Oxidizing Agent (e.g., KMnO₄) | Carboxylic Acid (-COOH) |
| Reduction | Reducing Agent (e.g., NaBH₄) | Primary Alcohol (-CH₂OH) |
Computational and Theoretical Investigations of 4 Trifluoromethyl Thiazole 2 Carbaldehyde
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. For derivatives of the thiazole (B1198619) family, DFT has been employed to elucidate a range of molecular characteristics.
The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. mdpi.comresearchgate.net A smaller energy gap generally implies higher reactivity. mdpi.com
For thiazole derivatives, the HOMO is typically distributed over the electron-rich thiazole ring, while the LUMO is often located on electron-withdrawing portions of the molecule. In 4-(Trifluoromethyl)thiazole-2-carbaldehyde, the electron-withdrawing nature of both the trifluoromethyl (-CF3) and carbaldehyde (-CHO) groups is expected to significantly influence the electronic landscape. The -CF3 group, in particular, is known to lower both HOMO and LUMO energy levels. semanticscholar.org
DFT calculations on related molecules, such as 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, provide a reference for the expected orbital energies. researchgate.net The presence of strong electron-withdrawing groups tends to stabilize the LUMO, leading to a smaller HOMO-LUMO gap, which suggests a higher propensity for accepting electrons and greater chemical reactivity. mdpi.comresearchgate.net Studies on various thiazole azo dyes have shown that the charge transfer often occurs from the thiazole ring towards acceptor moieties. mdpi.com
Table 1: Representative Frontier Molecular Orbital Energies for Related Heterocyclic Compounds Calculated by DFT
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |
| 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole | -7.35 | -1.96 | 5.39 | researchgate.net |
| Thiazole Azo Dye Derivative A | -5.89 | -2.93 | 2.96 | mdpi.com |
| Thiazole Azo Dye Derivative B | -5.92 | -2.93 | 2.99 | mdpi.com |
| Thiazole Azo Dye Derivative C | -5.87 | -3.06 | 2.81 | mdpi.com |
| 3-phenylbenzo[d]thiazole-2(3H)-imine (CF3 substituted) | -7.21 | -2.71 | 4.50 | researchgate.net |
Note: The values are illustrative and depend on the specific DFT functional and basis set used in the calculations.
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates regions of positive and negative electrostatic potential.
For this compound, the MEP map would be expected to show:
Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They would be concentrated around the nitrogen atom of the thiazole ring and the oxygen atom of the carbaldehyde group, which possess lone pairs of electrons. researchgate.net
Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. Such regions would be located around the hydrogen atoms and, notably, the carbon atom of the carbaldehyde group, which is rendered highly electrophilic by the adjacent oxygen atom. The sulfur atom in some substituted thiadiazoles can also exhibit positive "σ-holes," making it an electrophilic site. semanticscholar.org
This predicted charge distribution is crucial for understanding how the molecule interacts with other reagents and biological macromolecules.
DFT calculations can be used to determine key thermodynamic parameters, such as enthalpy (H), entropy (S), and Gibbs free energy (G). These calculations provide insights into the stability of different molecular conformations and the feasibility of chemical reactions involving the molecule's derivatives. mdpi.com For instance, DFT has been used to calculate the bond dissociation enthalpy (BDE) and ionization potential (IP) for trifluoromethyl-substituted phenothiazine (B1677639) derivatives to assess their ability to scavenge free radicals. mdpi.com Similarly, these parameters could be calculated for this compound to predict its stability and the energy changes associated with its synthesis or reactions. Such calculations are integral to mechanistic studies, as demonstrated in investigations of nickel-catalyzed coupling reactions where DFT was used to support proposed reaction pathways. acs.org
Conformational analysis using DFT helps identify the most stable three-dimensional arrangements of a molecule. For substituted thiazoles, the ring itself is largely planar, but rotation around the single bonds connecting substituent groups allows for different conformers. mdpi.comdergipark.org.tr In the case of this compound, the primary conformational flexibility would arise from the rotation of the carbaldehyde group relative to the thiazole ring. dergipark.org.tr
DFT studies on thiazole-5-carboxylic acid, a structurally related compound, identified four stable conformers based on the orientation of the carboxylic acid group, with varying relative energies. dergipark.org.tr A similar analysis for this compound would reveal the preferred orientation of the aldehyde group, which is influenced by steric and electronic interactions with the thiazole ring and the adjacent trifluoromethyl group. The formation of the thiazole ring itself has been shown to significantly reduce the conformational flexibility of a molecule compared to its open-chain precursor. researchgate.net While tautomerism is a known phenomenon in some heterocyclic systems, for this compound, the aldehyde form is expected to be overwhelmingly stable, with other tautomeric forms being energetically unfavorable.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.org It is widely used in drug discovery to predict how a small molecule (ligand), such as a thiazole derivative, might interact with a biological target, typically a protein or enzyme. mdpi.com
Thiazole derivatives have been successfully docked into the active sites of various enzymes, including tubulin, nih.gov penicillin-binding proteins, nih.gov and FabH inhibitors. wjarr.com The interactions stabilizing the ligand-protein complex typically include:
Hydrogen Bonding: The nitrogen atom in the thiazole ring and the oxygen atom of the carbaldehyde group can act as hydrogen bond acceptors.
Halogen Bonding: The fluorine atoms of the trifluoromethyl group can participate in halogen bonds and other electrostatic interactions.
Hydrophobic and π-Stacking Interactions: The aromatic thiazole ring can engage in hydrophobic or π-π stacking interactions with aromatic amino acid residues in the protein's binding pocket.
Computational studies on fluorinated thiazolidin-4-one derivatives have shown that compounds with trifluoro functionalities exhibit favorable binding interactions with tyrosine kinase, a common cancer target. rjptonline.org Similarly, docking studies of other thiazole derivatives have demonstrated strong binding affinities toward various microbial and cancer-related protein targets. nih.govnih.gov
Table 2: Summary of Molecular Docking Studies for Representative Thiazole Derivatives
| Thiazole Derivative Class | Protein Target (PDB ID) | Key Interactions Predicted | Predicted Binding Affinity/Score | Source |
| 2,4-Disubstituted Thiazoles | Tubulin (Colchicine site) | Hydrogen bonding, Hydrophobic interactions | -13.88 to -14.50 kcal/mol | nih.gov |
| N-Substituted Thiazoles | FabH Inhibitor (3iL9) | Hydrogen bonding (4-10 bonds) | -102.6 to -144.2 (MolDock Score) | wjarr.com |
| Fluorinated Thiazolidin-4-ones | c-Kit Tyrosine Kinase (1T46) | Hydrogen bonding, Halogen bonding, Pi-Sigma | -7.7 to -9.2 kcal/mol | rjptonline.org |
| Dihydrothiazole Derivatives | Penicillin Binding Protein 4 (2EXB) | Hydrogen bonding, Carbon-hydrogen bonds | -5.2 kcal/mol | nih.gov |
| Thiazole-based Hydrazones | Lanosterol 14α-demethylase | Hydrogen bonding, π–π stacking | -8.715 kcal/mol | nih.gov |
These studies collectively suggest that this compound, possessing key functional groups found in potent inhibitors, is a promising candidate for interacting with various biological targets, warranting further investigation.
Ligand-Protein Interaction Profiling
Computational methods are pivotal in predicting and analyzing the binding of small molecules like this compound to protein targets, a critical step in drug discovery. Ligand-protein interaction profiling, primarily through molecular docking simulations, elucidates the binding mode and affinity of a compound within a protein's active site. rjptonline.orgnih.gov This process helps in understanding the structural basis of biological activity and in the rational design of more potent molecules.
For thiazole derivatives, docking studies have revealed key interactions with a variety of protein targets. The trifluoromethyl group, present in the title compound, is known to participate in favorable interactions, including halogen bonds and hydrophobic interactions, which can enhance binding affinity. rjptonline.org The nitrogen and sulfur atoms of the thiazole ring can act as hydrogen bond acceptors, while the aldehyde group can also form hydrogen bonds with amino acid residues in the protein's binding pocket.
Computational analyses of similar thiazole-containing compounds have identified specific types of interactions that are crucial for their biological effects. These interactions are categorized and visualized to create a comprehensive profile of the ligand's binding characteristics. researchgate.net Molecular dynamics simulations can further be employed to assess the stability of the predicted ligand-protein complexes over time. researchgate.net
| Protein Target Class | Key Interacting Residues (Examples) | Dominant Interaction Types |
|---|---|---|
| Kinases (e.g., Tyrosine Kinase) | Lysine (B10760008), Aspartic Acid, Cysteine | Hydrogen Bonding, Hydrophobic Interactions |
| Proteases (e.g., SARS-CoV-2 Mpro) | Histidine, Cysteine, Glutamine | Hydrogen Bonding, Pi-Alkyl, Pi-Sulfur |
| Enzymes (e.g., FabH) | Glycine, Serine, Phenylalanine | Hydrogen Bonding, Hydrophobic Interactions |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For thiazole derivatives, QSAR studies have been instrumental in identifying the key molecular features that govern their efficacy in various therapeutic areas, including antimicrobial and anti-inflammatory applications. laccei.orgresearchgate.netglobalresearchonline.net
QSAR models are built using molecular descriptors, which are numerical values that quantify different aspects of a molecule's physicochemical properties. These can be broadly classified into 1D, 2D, and 3D descriptors. For thiazole derivatives, studies have shown that a combination of electronic, steric, and hydrophobic descriptors often yields statistically significant models. researchgate.net
For instance, 2D QSAR studies on aryl thiazole derivatives for antimicrobial activity revealed that the descriptor T_C_C_4 (counting specific carbon-carbon bonds) was a major contributing factor. researchgate.net In 3D-QSAR models, electrostatic effects were found to be dominant in determining binding affinities. researchgate.net These models are validated statistically using parameters like the squared correlation coefficient (r²) and the cross-validated correlation coefficient (q²) to ensure their predictive power. researchgate.net
| Descriptor Type | Example Descriptor | Associated Biological Activity | Statistical Significance (Example) |
|---|---|---|---|
| 2D Topological | T_C_C_4 | Antimicrobial (Gram-positive) | r² = 0.9521, q² = 0.8619 researchgate.net |
| 3D Electrostatic | E_531 | Antimicrobial (Gram-positive) | q² = 0.8283 researchgate.net |
| 2D Autocorrelation | AATSC4c, AATSC8c | 5-Lipoxygenase Inhibition | r² = 0.626 laccei.org |
| 2D GETAWAY | GATS5s | 5-Lipoxygenase Inhibition | r² = 0.626 laccei.org |
A primary application of robust QSAR models is the in silico design of new molecules with potentially enhanced biological activity. researchgate.net The insights gained from the correlation of descriptors with activity guide the modification of a lead scaffold, such as this compound.
3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate contour maps that visualize the regions around a molecule where modifications are likely to improve activity. For example, a map might indicate that a bulky, hydrophobic group is favored in one region, while an electronegative, hydrogen-bond accepting group is preferred in another. This information allows medicinal chemists to rationally design second-generation compounds, optimizing the lead structure for better interaction with its biological target and thereby improving its potency. researchgate.net
Spectroscopic Data Interpretation and Discrepancy Resolution
Spectroscopic techniques are essential for the unambiguous confirmation of a molecule's structure and for assessing its purity. Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) are cornerstone analytical methods for the characterization of this compound.
NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment within a molecule. For this compound, both ¹H and ¹³C NMR are used for structural confirmation.
The ¹H NMR spectrum is expected to show two distinct singlets in the aromatic/heteroaromatic region: one for the aldehyde proton (CHO), typically found far downfield (δ 9.5-10.5 ppm), and another for the single proton on the thiazole ring (H-5), expected around δ 8.0-8.5 ppm. nih.gov
The ¹³C NMR spectrum provides information on all carbon atoms. Key signals would include the aldehyde carbonyl carbon (δ ~180 ppm), the two thiazole ring carbons, and the carbon of the trifluoromethyl group. researchgate.netmdpi.com The CF₃ carbon itself appears as a quartet due to coupling with the three fluorine atoms, and the thiazole carbon to which it is attached (C-4) will also show coupling to fluorine.
Discrepancies such as unexpected signals or incorrect integration values in the NMR spectra point to the presence of impurities or byproducts. For instance, the presence of a hydrate (B1144303) form of the aldehyde, which can exist in certain solvents, would be indicated by the disappearance of the aldehyde proton signal and the appearance of a new signal for the gem-diol proton. conicet.gov.arginapsgroup.com
| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|---|
| ¹H | Aldehyde (CHO) | 9.5 - 10.5 | Singlet (s) |
| ¹H | Thiazole (H-5) | 8.0 - 8.5 | Singlet (s) |
| ¹³C | Aldehyde (C=O) | ~180 | Singlet (s) |
| ¹³C | Thiazole (C-2) | ~165-170 | Singlet (s) |
| ¹³C | Thiazole (C-4) | ~145-150 | Quartet (q, due to C-F coupling) |
| ¹³C | Thiazole (C-5) | ~120-125 | Singlet (s) |
| ¹³C | Trifluoromethyl (CF₃) | ~120-125 | Quartet (q, due to C-F coupling) |
LC-MS is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov It is indispensable for assessing the purity of synthesized compounds and for identifying reaction byproducts.
During the synthesis of thiazoles, such as via the Hantzsch synthesis, several byproducts can form. mdpi.comrsc.org These may include unreacted starting materials, intermediates, or isomers formed through alternative reaction pathways. LC separates these components based on their different affinities for the stationary and mobile phases, with each compound eluting at a characteristic retention time.
The mass spectrometer then ionizes the eluted compounds and measures their mass-to-charge ratio (m/z). This allows for the determination of the molecular weight of the main product and any co-eluting impurities. researchgate.net By comparing the observed masses with the calculated molecular weights of potential byproducts, their identities can be proposed. For this compound (MW ≈ 181.15 g/mol ), LC-MS can effectively detect and help identify impurities, even at very low levels, ensuring the high purity of the final compound. nih.govresearchgate.net
| Potential Byproduct/Impurity | Formation Pathway | Expected Molecular Weight (g/mol) |
|---|---|---|
| Unreacted Thioamide Precursor | Incomplete reaction | Varies based on precursor |
| Unreacted α-halocarbonyl Precursor | Incomplete reaction | Varies based on precursor |
| Oxidized Aldehyde (Carboxylic Acid) | Air oxidation | ~197.15 |
| Dimeric Species | Side reaction | Varies (e.g., ~362.30) |
Applications in Advanced Organic Synthesis and Materials Science
Building Block for Complex Organic Molecules
The aldehyde functionality at the 2-position of the thiazole (B1198619) ring serves as a versatile handle for a multitude of chemical transformations, making 4-(trifluoromethyl)thiazole-2-carbaldehyde a cornerstone for constructing more elaborate organic molecules. researchgate.net Its utility is prominent in multicomponent reactions, where its reactivity allows for the efficient assembly of complex structures in a single step. beilstein-journals.orgbeilstein-archives.org Chemists leverage this aldehyde for reactions such as condensations, cycloadditions, and nucleophilic additions to introduce the trifluoromethylthiazole moiety into larger molecular frameworks. nih.gov This strategic incorporation is often aimed at creating libraries of compounds for biological screening or developing molecules with specific, pre-determined properties. nih.gov The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the aldehyde, often facilitating reactions and impacting the electronic characteristics of the final products. nih.gov
Precursor for Advanced Heterocyclic Systems
The inherent structure of this compound makes it an ideal starting material for the synthesis of more complex, fused, and hybrid heterocyclic systems. These advanced structures are of significant interest in medicinal chemistry and materials science due to their unique three-dimensional shapes and electronic properties. acs.org
A primary application of this compound is in the synthesis of thiazolidinone derivatives. Thiazolidinones are a class of saturated five-membered heterocycles that are readily synthesized via the cyclocondensation of an aldehyde, an amine, and a mercapto-acid (such as thioglycolic acid). nih.govbohrium.com In this reaction, the aldehyde group of the trifluoromethylthiazole precursor reacts to form the core thiazolidinone ring, resulting in a molecule that incorporates the trifluoromethylthiazole substituent. hakon-art.com
Furthermore, the compound is utilized in creating fused-ring systems where the initial thiazole ring is annulated with another ring. For instance, it can be a precursor for synthesizing pyrazolo[3,4-d]thiazoles through multi-step reactions that begin with the formation of a thiazolidinone intermediate which is then further cyclized. nih.gov Another example is the synthesis of thiazolo[4,5-d] nih.govnih.govmdpi.comtriazole systems, which are unprecedented [5-5]-fused heteroaromatic structures. nih.govrsc.org These reactions demonstrate the utility of the aldehyde as a key functional group for initiating cyclization cascades to build intricate, fused heterocyclic scaffolds. scilit.commdpi.com
| Initial Reactant Type | Key Reagents | Resulting Fused System | Significance |
|---|---|---|---|
| Thiazole-2-carbaldehyde | Amine, Thioglycolic acid | Thiazolidinones | Core structures in medicinal chemistry. nih.gov |
| Thiazolidinone Intermediate | Phenylhydrazine | Pyrazolo[3,4-d]thiazoles | Biologically active fused compounds. nih.gov |
| Functionalized Thiazole | Azide sources | Thiazolo[4,5-d] nih.govnih.govmdpi.comtriazoles | Novel heteroaromatic building blocks. nih.gov |
Molecular hybridization, the strategy of combining two or more different heterocyclic pharmacophores into a single molecule, is a widely used approach in drug discovery. This compound is an excellent substrate for creating such hybrid molecules. The aldehyde group can be readily converted into a hydrazone, which can then undergo cyclization with appropriate reagents to form new heterocyclic rings attached to the thiazole core.
For example, libraries of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides have been synthesized, where the thiazole ring is directly linked to a pyrazole (B372694) ring. nih.gov This linkage creates a rigid scaffold with distinct electronic and steric properties. Similarly, hybrid molecules incorporating tetrazole and thiazole rings have been developed. researchgate.net The synthesis of these structures often involves multi-step sequences where the thiazole aldehyde is a key intermediate, highlighting its importance in accessing diverse and complex chemical matter. acs.org
| Target Hybrid Structure | General Synthetic Strategy | Key Intermediate from Aldehyde |
|---|---|---|
| Thiazole-Pyrazole | Condensation with a hydrazine (B178648) derivative followed by cyclization. nih.gov | Thiazolyl Hydrazone |
| Thiazole-Tetrazole | Multi-step synthesis involving conversion of the aldehyde to a functional group amenable to tetrazole formation. researchgate.net | Functionalized Thiazole Derivative |
| Thiazole-Pyridine | Condensation reactions with active methylene (B1212753) compounds followed by cyclization with a nitrogen source. nih.gov | α,β-Unsaturated Ketone |
Development of Functional Materials
The unique electronic properties of the 4-(trifluoromethyl)thiazole moiety, characterized by its electron-deficient nature and high stability, make it an attractive component for the design of advanced functional materials. rsc.org
The incorporation of thiazole and fused thiazole units into polymer backbones is a strategy for developing new semiconducting and porous organic materials. mdpi.comresearchgate.net While direct polymerization of this compound is less common, the aldehyde group serves as a reactive site for post-polymerization modification or for the synthesis of specialized monomers. For instance, condensation reactions involving the aldehyde can be used to prepare larger, conjugated monomers that are then subjected to polymerization. rsc.org Thiazolothiazole-linked porous organic polymers have been synthesized via condensation reactions between aldehydes and dithiooxamide, demonstrating a pathway where such aldehydes can contribute to the formation of porous frameworks with selective gas uptake properties. researchgate.net The resulting polymers often exhibit good thermal stability and solubility, properties that are crucial for their processing and application in materials science. rsc.org
The thiazolo[5,4-d]thiazole (B1587360) fused ring system, an extension of the basic thiazole structure, is recognized as a highly promising building block for organic semiconductors used in plastic electronics. rsc.org This is due to its electron-deficient character, rigid planarity, and high oxidative stability, which facilitate efficient intermolecular π-π stacking and charge transport. The introduction of a trifluoromethyl group onto the thiazole ring further enhances its electron-accepting properties, a desirable trait for n-type organic semiconductors used in applications like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The aldehyde functionality of this compound provides a convenient anchor point to synthesize larger conjugated molecules and polymers incorporating this electronically-tuned heterocycle, thereby enabling the development of next-generation optoelectronic materials. rsc.org
Pharmacological and Biological Applications of 4 Trifluoromethyl Thiazole 2 Carbaldehyde Derivatives
Antimicrobial Activities
The quest for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens has led to the investigation of a wide array of synthetic compounds. Among these, derivatives of 4-(trifluoromethyl)thiazole-2-carbaldehyde have emerged as promising candidates with a broad spectrum of activity against bacteria, fungi, viruses, and parasites.
Antibacterial Efficacy (Gram-positive and Gram-negative)
Thiazole (B1198619) derivatives, particularly those containing a trifluoromethyl group, have demonstrated significant antibacterial potential. The trifluoromethyl substituent is known to enhance the biological activity of parent compounds. Studies have shown that trifluoromethyl-substituted pyrazole (B372694) derivatives exhibit potent activity against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values as low as 3.12 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) strains. nih.gov Chloro and bromo derivatives of these compounds also showed improved activity, with MIC values of 3.12 μg/mL against several tested strains. nih.gov
The antibacterial response of related thiosemicarbazides is highly dependent on the substitution pattern, with trifluoromethyl derivatives showing optimal activity against both reference strains and pathogenic clinical isolates of Staphylococcus aureus, with MICs ranging from 7.82 to 31.25 μg/mL. Some newly synthesized thiazole derivatives have shown inhibitory effects against Proteus mirabilis and Shigella dysenteriae, with MIC values of 125 and 62.5 µg/ml, respectively. ekb.eg The antibacterial activity of these compounds is often attributed to their ability to inhibit essential bacterial enzymes, such as DNA gyrase and topoisomerase IV. arkat-usa.org
| Compound Type | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Trifluoromethyl-substituted pyrazole derivative | MRSA | 3.12 |
| Trifluoromethyl-substituted pyrazole derivative | S. aureus | 0.78 - 1.56 |
| Trifluoromethyl-substituted pyrazole derivative | B. subtilis | <1.0 |
| Trifluoromethyl thiosemicarbazide (B42300) derivative | S. aureus (methicillin-sensitive) | 7.82 - 31.25 |
| Trifluoromethyl thiosemicarbazide derivative | S. aureus (methicillin-resistant) | 7.82 - 31.25 |
| Novel thiazole derivative | Proteus mirabilis | 125 |
| Novel thiazole derivative | Shigella dysenteriae | 62.5 |
Antifungal Properties
Derivatives of 4-(trifluoromethyl)thiazole have also been investigated for their antifungal properties. A novel series of 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives bearing a thioether moiety exhibited significant antifungal activities against several plant pathogens. nih.gov Notably, compounds 4, 5h, 5o, and 5r from this series showed significant activity against three of the four tested Botrytis cinerea species, suggesting their potential as lead structures for developing new fungicides. nih.gov
Against human pathogens, newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives have shown very strong antifungal effects against clinical isolates of Candida albicans, with MIC values ranging from 0.008 to 7.81 µg/mL. nih.gov The minimum fungicidal concentrations (MFC) were typically 2- to 4-fold higher than the MIC values. nih.gov The antifungal activity of these derivatives is often linked to their high lipophilicity, which facilitates their interaction with fungal cell membranes. nih.gov
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Inhibition (%) |
|---|---|---|---|
| 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine derivative (Compound 4) | Cucumber Botrytis cinerea | - | 75.86 |
| 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine derivative (Compound 5o) | Cucumber Botrytis cinerea | - | 80.38 |
| 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine derivative (Compound 4) | Strawberry Botrytis cinerea | - | 82.68 |
| 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine derivative (Compound 5r) | Strawberry Botrytis cinerea | - | 79.85 |
| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivative | Candida albicans (clinical isolates) | 0.008 - 7.81 | - |
Antiviral Applications (e.g., HIV, HCV, Vaccinia)
The thiazole nucleus is a key structural component in a number of compounds with demonstrated antiviral activity. The introduction of electron-withdrawing groups, such as a trifluoromethyl group, on an N-aryl moiety has been shown to enhance antiviral potency against HIV-1. nih.gov Several thiazole derivatives have been reported to inhibit a range of viruses, including influenza, coronaviruses, herpes viruses, hepatitis B and C, and human immunodeficiency viruses. nih.gov
Research into pyrazolo[4,3-d]isoxazole derivatives has shown highly potent antiviral activity against HIV-1 strains (RF and IIIB), with some derivatives exhibiting subnanomolar EC50 values, making them more potent than the reference drug efavirenz. rsc.org Furthermore, certain 1,3,4-oxadiazole (B1194373) derivatives have demonstrated excellent cellular anti-HCV activity. arkat-usa.org While direct studies on this compound derivatives against vaccinia virus are limited, the broad antiviral potential of the thiazole scaffold suggests this as a promising area for future research.
Antiparasitic Activity (e.g., Trypanosoma cruzi)
Thiazole and its derivatives have shown significant promise as antiparasitic agents, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. The 1,3-thiazole core, derived from trifluoromethyl-thiosemicarbazone, has been utilized to generate new lead compounds with anti-T. cruzi activity. oatext.com Several of these compounds exhibited antiparasitic activity similar to the standard drug benznidazole. oatext.com
In a series of novel 4-thiazolidinone (B1220212) and 1,3-thiazole derivatives, compounds 2n (IC50 = 3.7 µM), 2l (IC50 = 7.9 µM), and 2d (IC50 = 8.1 µM) demonstrated notable activity against the trypomastigote form of T. cruzi. oatext.com Another study on pyrazole-thiadiazole derivatives identified compounds that were active against intracellular amastigotes. mdpi.com Specifically, derivative 1c showed activity against trypomastigotes with an IC50 of 21.71 ± 2.94 µM. mdpi.com
Antitumor and Anticancer Research
The development of novel anticancer agents with improved efficacy and reduced side effects is a critical area of oncological research. Derivatives of this compound have been a focus of such research due to their ability to induce cytotoxic effects in a variety of cancer cell lines.
Cytotoxic Effects against various Cancer Cell Lines (e.g., HepG2, HCT-8, MCF-7, HeLa, A-549)
A novel series of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines has been synthesized and evaluated for in vitro cytotoxicity against several cancer cell lines. nih.gov One of the most active compounds, 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govoatext.comthiazolo[4,5-d]pyrimidine-2(3H)-thione (3b ), demonstrated significant growth inhibition against melanoma, breast, and prostate cancer cells. nih.gov The strongest cytotoxic effect for this compound was observed against melanoma cell lines C32 (IC50 = 24.4 µM) and A375 (IC50 = 25.4 µM). nih.gov
Another study investigated the anticancer activity of [3-allyl-4-(41-methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl)amine hydrobromide, which showed inhibitory action against a range of tumor cell lines. The IC50 values were 53.00 µg/mL for HepG2 (liver), >100 µg/mL for MCF-7 (breast), and 59.5 µg/mL for A549 (lung) cells. dmed.org.ua Furthermore, β-pinene-based thiazole derivatives have demonstrated cytotoxic activity against HeLa (cervical) cells. dmed.org.ua While specific data for HCT-8 is limited, studies on the related HCT-116 colon cancer cell line have shown that azole compounds bearing a trifluorophenyl ring can be highly effective, with one compound exhibiting an IC50 value of 5.57 µg/mL. researchgate.netmedicinescience.org
| Compound/Derivative | Cancer Cell Line | IC50 (µM or µg/mL) |
|---|---|---|
| [3-allyl-4-(41-methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl)amine hydrobromide | HepG2 (Liver) | 53.00 µg/mL |
| [3-allyl-4-(41-methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl)amine hydrobromide | A549 (Lung) | 59.5 µg/mL |
| [3-allyl-4-(41-methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl)amine hydrobromide | MCF-7 (Breast) | >100 µg/mL |
| 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govoatext.comthiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | MCF-7/WT (Breast) | >100 µM |
| Azole compound with trifluorophenyl ring (a1) | HCT-116 (Colon) | 5.57 µg/mL |
| Azole compound with trifluorophenyl ring (a1) | MCF-7 (Breast) | 5.84 µg/mL |
| β-pinene-based thiazole derivative | HeLa (Cervical) | Data not specified |
Kinase Inhibition (e.g., c-Met, BRAFV600E)
Derivatives of 4-(trifluoromethyl)thiazole have emerged as a significant scaffold in the development of kinase inhibitors, demonstrating notable activity against key enzymes implicated in cancer progression, such as c-Met and BRAFV600E.
The c-Met proto-oncogene encodes a receptor tyrosine kinase that is crucial for embryonic development and wound healing. However, its dysregulation is a factor in many human cancers. Researchers have designed and synthesized thiazole and thiadiazole carboxamide derivatives as potential c-Met inhibitors. nih.gov Through structural optimization, compounds with potent inhibitory activity in both biochemical and cellular assays have been identified. These inhibitors not only induce cell cycle arrest and apoptosis in cancer cell lines but also inhibit c-Met phosphorylation. nih.gov The incorporation of the thiazole/thiadiazole carboxamide fragments is believed to facilitate the discovery of novel type II c-Met inhibitors with improved efficacy. nih.gov
BRAF is a serine-threonine protein kinase that plays a critical role in regulating the MAP kinase/ERK signaling pathway. researchgate.net The V600E mutation in the BRAF gene leads to constitutive activation of this pathway, promoting cell proliferation and survival, and is found in a significant percentage of melanomas and other cancers. researchgate.netnih.gov Novel thiazole derivatives have been designed and synthesized as potent inhibitors of BRAFV600E. rsc.org Some of these compounds have demonstrated excellent inhibitory activity at nanomolar concentrations, even superior to the approved drug dabrafenib. rsc.org These derivatives also show high selectivity for the mutated BRAFV600E over the wild-type BRAF. rsc.org The development of dual inhibitors targeting both EGFR and BRAFV600E is also a promising strategy in cancer therapy, and thiazole-containing compounds are being explored for this purpose. nih.gov
| Compound Class | Target Kinase | Key Findings | Reference |
|---|---|---|---|
| Thiazole/Thiadiazole Carboxamides | c-Met | Potent inhibition, induction of apoptosis, and inhibition of c-Met phosphorylation. | nih.gov |
| Phenyl Sulphonyl Thiazole Derivatives | BRAFV600E | Excellent inhibitory activity (IC50 values in nanomolar range), superior to dabrafenib. High selectivity for BRAFV600E over wild-type. | rsc.org |
| Thiazole and 4-Thiazolidinone Motifs | EGFR and BRAFV600E | Development of dual inhibitors to potentially overcome resistance. | nih.gov |
Modulation of Cancer Pathways
Derivatives of 4-(trifluoromethyl)thiazole exert their anticancer effects by modulating various signaling pathways crucial for tumor growth and survival. The introduction of a trifluoromethyl group into the thiazole structure can enhance the bioavailability and lipophilicity of these compounds, potentially improving their therapeutic efficacy. dmed.org.ua
One of the key mechanisms through which these derivatives act is the inhibition of kinase-driven pathways. As discussed, their ability to inhibit kinases like c-Met and BRAFV600E directly impacts downstream signaling cascades such as the RAS/RAF/MEK/ERK pathway, which is fundamental for cell proliferation and survival. researchgate.net Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells. nih.gov
Furthermore, some thiazole derivatives have been shown to induce apoptosis through mechanisms beyond kinase inhibition. For instance, certain compounds have demonstrated the ability to induce apoptosis by increasing caspase-3/7 activity, causing a loss of mitochondrial membrane potential, and modulating the expression of Bcl-2 family proteins. researchgate.net
The anti-proliferative activity of these compounds has been observed across various cancer cell lines, including those from lung, liver, colon, prostate, and breast cancers. dmed.org.uamdpi.com The cytotoxic effects are often dose-dependent, highlighting their potential as targeted therapeutic agents. dmed.org.uanih.gov The development of thiazole derivatives also extends to overcoming drug resistance in cancer cells by targeting metabolic pathways, such as the inhibition of lactate (B86563) dehydrogenase (LDH), which is crucial for the survival of tumor cells under glycolytic conditions. nih.gov
| Modulated Pathway/Process | Mechanism of Action | Therapeutic Implication | Reference |
|---|---|---|---|
| RAS/RAF/MEK/ERK Pathway | Inhibition of key kinases like BRAFV600E. | Suppression of cancer cell proliferation and survival. | researchgate.net |
| c-Met Signaling | Inhibition of c-Met receptor tyrosine kinase. | Induction of cell cycle arrest and apoptosis. | nih.gov |
| Apoptosis Induction | Activation of caspases, mitochondrial dysfunction, and modulation of Bcl-2 proteins. | Directly triggers cancer cell death. | researchgate.net |
| Tumor Metabolism | Inhibition of lactate dehydrogenase (LDH). | Overcoming drug resistance by targeting cancer cell metabolism. | nih.gov |
Anti-inflammatory and Analgesic Properties
Thiazole derivatives have demonstrated significant potential as anti-inflammatory and analgesic agents. nih.govnih.govnih.gov The core thiazole structure is a versatile scaffold for developing compounds that can modulate inflammatory pathways.
Research has shown that certain indole-2-formamide benzimidazole[2,1-b]thiazole derivatives can effectively inhibit the release of pro-inflammatory cytokines such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced inflammatory models. nih.gov The introduction of electron-withdrawing groups can enhance this anti-inflammatory activity. nih.gov
The analgesic effects of thiazole derivatives have been evaluated in various animal models. nih.govresearchgate.net These compounds have shown efficacy in both centrally and peripherally mediated pain models, such as the hot plate test and the writhing test. nih.gov The combination of the thiazole ring with other heterocyclic systems, like 1,2,4-triazole, has been explored to enhance antinociceptive properties. nih.gov
Enzyme Inhibition and Receptor Modulation
Inhibition of Neuronal Nitric Oxide Synthase
Neuronal nitric oxide synthase (nNOS) is an enzyme implicated in various neurological disorders. nih.gov Selective inhibition of nNOS over other NOS isoforms (iNOS and eNOS) is a key therapeutic goal to avoid side effects like hypertension. nih.gov Derivatives of aminothiazole have been synthesized and evaluated as nNOS inhibitors. While some 2-aminothiazole-based compounds showed less potency compared to their aminopyridine analogues, this line of research highlights the potential of the thiazole scaffold in designing nNOS inhibitors. nih.gov The lower basicity of the aminothiazole ring is a feature that could potentially lead to better blood-brain barrier penetration. nih.gov
COX-2 Inhibition
Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in inflammatory conditions and various cancers. nih.gov Selective COX-2 inhibitors are sought after to reduce the gastrointestinal side effects associated with non-selective NSAIDs. Thiazole-containing compounds have been developed as potent and selective COX-2 inhibitors. nih.govnih.gov The introduction of bulky and lipophilic substituents on the thiazole ring has been shown to enhance COX-2 inhibitory potency. nih.gov Molecular docking studies have provided insights into the binding modes of these inhibitors within the COX-2 active site, aiding in the design of more selective compounds. researchgate.net
Serine Protease Urokinase (uPa) Inhibition
Urokinase-type plasminogen activator (uPa) is a serine protease that plays a critical role in cancer cell invasion and metastasis by initiating a proteolytic cascade that degrades the extracellular matrix. nih.gov Inhibition of uPA is therefore an attractive strategy for developing anti-invasive cancer therapies. While the direct search results did not specifically link this compound derivatives to uPa inhibition, other classes of heterocyclic compounds, such as 4-substituted benzo[b]thiophene-2-carboxamidines, have been identified as potent and selective uPa inhibitors. nih.govresearchgate.net This suggests that heterocyclic scaffolds, in general, are promising starting points for the development of uPa inhibitors.
| Enzyme/Receptor | Therapeutic Area | Key Findings | Reference |
|---|---|---|---|
| Neuronal Nitric Oxide Synthase (nNOS) | Neurological Disorders | Aminothiazole derivatives explored as potential selective inhibitors. | nih.gov |
| Cyclooxygenase-2 (COX-2) | Inflammation, Cancer | Thiazole derivatives developed as potent and selective inhibitors. | nih.govnih.gov |
| Serine Protease Urokinase (uPa) | Cancer Metastasis | Heterocyclic compounds show promise as potent and selective inhibitors. | nih.govresearchgate.net |
Adenosine (B11128) A1 and A3 Receptor Antagonism
The development of antagonists for the adenosine A1 and A3 receptors is a significant area of research, particularly for the treatment of inflammatory diseases, glaucoma, and asthma. While the broader class of thiazole-containing compounds has been identified as a promising scaffold for adenosine receptor antagonists, specific research detailing derivatives of this compound for this purpose is not extensively documented in publicly available literature. The general approach often involves modifying the thiazole ring and its substituents to achieve high affinity and selectivity for the A1 and A3 receptor subtypes.
Metabotropic Glutamate (B1630785) Receptor 5 (mGluR5) Antagonism
Metabotropic glutamate receptor 5 (mGluR5) is a crucial target in the central nervous system for potential treatments of neurological and psychiatric disorders, including anxiety and pain. Thiazole-containing structures are recognized as viable scaffolds for developing mGluR5 antagonists. However, specific studies focusing on antagonists directly derived from this compound are not prominently featured in the available scientific literature. Research in this area continues to explore various heterocyclic compounds to identify potent and selective negative allosteric modulators of the mGluR5 receptor.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Inhibitors of dipeptidyl peptidase-4 (DPP-4) are an established class of oral medications for the management of type 2 diabetes. The incorporation of a trifluoromethyl group is a known strategy in the design of some DPP-4 inhibitors to enhance potency and pharmacokinetic properties. While thiazole and thiazolidinone derivatives have been investigated as potential DPP-4 inhibitors, the literature available does not specifically highlight derivatives of this compound as a principal area of this research.
Phosphoinositol-3 Kinase δ (PI3Kδ) Inhibition
The delta isoform of phosphoinositol-3 kinase (PI3Kδ) is a key target for therapies aimed at hematological malignancies and inflammatory diseases due to its central role in immune cell function. The search for novel PI3Kδ inhibitors has led to the investigation of a wide array of heterocyclic scaffolds. Although thiazole derivatives have been explored in the broader context of PI3K inhibition, specific research on derivatives originating from this compound as selective PI3Kδ inhibitors is not widely reported.
Other Therapeutic Potentials
Beyond the specific targets mentioned above, derivatives of 4-(trifluoromethyl)thiazole have shown promise in other therapeutic areas, notably for their antioxidant and anticonvulsant properties.
Antioxidant Activity
Oxidative stress is implicated in a multitude of pathological conditions, making the development of novel antioxidants a significant therapeutic goal. Certain derivatives incorporating the trifluoromethyl-substituted thiazole or benzothiazole (B30560) moiety have demonstrated notable antioxidant capabilities.
In one study, a series of 2-(substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles were synthesized and evaluated. mdpi.com It was found that compounds with hydroxyl groups on the phenyl ring exhibited potent antioxidant effects. Specifically, a compound featuring a catechol group (two adjacent hydroxyl groups) showed strong radical scavenging activity against reactive oxygen species (ROS), 2,2-diphenyl-1-picrylhydrazyl (DPPH), and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). mdpi.com Another derivative, 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol, also displayed significant scavenging of ROS and ABTS radicals. mdpi.com These findings underscore the potential of this chemical scaffold in developing agents that can mitigate oxidative damage. mdpi.comnih.gov
Table 1: Antioxidant Activity of 5-(Trifluoromethyl)benzothiazole Derivatives
| Compound | Structure Highlights | Antioxidant Activity Noted |
|---|---|---|
| Compound 1b | 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol | Strong ROS and ABTS radical scavenging |
| Compound 1c | Contains a catechol group attached to the 5-(trifluoromethyl)benzothiazole core | Potent ROS, DPPH, and ABTS radical scavenging |
Anticonvulsant Properties
Epilepsy is a common neurological disorder, and the search for new anticonvulsant agents with improved efficacy continues. Thiazole-containing compounds, including those with trifluoromethyl substitutions, have been identified as having potential anticonvulsant effects. core.ac.ukmdpi.comnih.gov
A study investigating thiazole-bearing 4-thiazolidinones identified a specific derivative, 2-[2,4-dioxo-5-(thiazol-2-ylcarbamoylmethyl)-thiazolidin-3-yl]-N-(2-trifluoromethylphenyl)acetamide, which demonstrated excellent anticonvulsant activity in both the pentylenetetrazole-induced seizure (PTZ) and maximal electroshock seizure (MES) models. mdpi.com The MES test is indicative of a compound's ability to prevent the spread of seizures, while the PTZ test suggests efficacy against absence seizures. The activity of this compound highlights the utility of combining a trifluoromethylphenyl group with a thiazole-containing scaffold to achieve significant anticonvulsant effects. mdpi.comresearchgate.net
Table 2: Anticonvulsant Activity of a Thiazole Derivative
| Compound | Core Structure | Key Substituent | Anticonvulsant Models Tested | Activity |
|---|---|---|---|---|
| Compound IId | Thiazole-bearing 4-thiazolidinone | N-(2-trifluoromethylphenyl)acetamide | Pentylenetetrazole-induced seizures (PTZ) | Excellent |
Antiulcerogenic Activity
Research into the anti-ulcer properties of various heterocyclic compounds has identified thiazole derivatives as a promising area of investigation. While direct studies on derivatives of this compound are not extensively detailed in the reviewed literature, the broader class of thiazole-containing compounds has shown notable anti-ulcer and gastroprotective effects.
A study on new fused thiazole derivatives demonstrated significant anti-ulcer activity in preclinical models. nih.govresearchgate.net Certain synthesized compounds were found to have a higher protective effect against ulcer formation than the reference drug ranitidine. researchgate.net The anti-inflammatory properties of thiazole derivatives may contribute to their antiulcerogenic effects, as inflammation is a key factor in the pathogenesis of gastric ulcers. nih.gov For instance, a series of 4-arylthiazole acetic acid and 2-aminothiazole (B372263) derivatives were found to suppress paw edema, an indicator of anti-inflammatory action, with some compounds showing less gastrointestinal adverse effects compared to established anti-inflammatory drugs like ibuprofen. nih.gov
Antidiabetic Applications
The management of diabetes mellitus is a critical area of research, and thiazole derivatives have emerged as a scaffold of interest for developing new antidiabetic agents. The trifluoromethyl group, in particular, has been incorporated into thiazole-based compounds to enhance their biological activity.
A study focused on fluorinated hydrazinylthiazole derivatives, which included compounds with a trifluoromethyl substituent, demonstrated significant potential in managing diabetes through multiple mechanisms. nih.gov Researchers synthesized a series of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles and evaluated their α-amylase and antiglycation activities. Alpha-amylase is a key enzyme in carbohydrate digestion, and its inhibition can help control post-prandial hyperglycemia. Glycation is a process that leads to the formation of advanced glycation end-products (AGEs), which contribute to diabetic complications.
Several compounds from this series, notably those with a trifluoromethyl group, exhibited potent antiglycation activity, with IC50 values lower than the standard, aminoguanidine. nih.gov For instance, the compound with a trifluoromethyl group at the 3-position of the benzylidene ring showed the highest inhibition. nih.gov Furthermore, some of these derivatives displayed α-amylase inhibitory activity comparable to the standard drug, acarbose. nih.gov
The structure-activity relationship (SAR) studies from this research indicated that the presence and position of the trifluoromethyl group on the aromatic ring significantly influence the antiglycation potential. nih.gov These findings underscore the therapeutic potential of this compound derivatives in the development of novel treatments for diabetes.
Table 1: Antiglycation and α-Amylase Inhibitory Activities of Selected Fluorinated Hydrazinylthiazole Derivatives
| Compound | Substituent Position (Trifluoromethyl) | Antiglycation IC50 (mg/mL) | α-Amylase Inhibition IC50 (µM) |
|---|---|---|---|
| 3d | 4-position | 0.394 ± 0.003 | - |
| 3i | 3-position | 0.393 ± 0.002 | - |
| 3k | 2-position | 0.396 ± 0.002 | - |
| 3h | - (hydroxyl group) | - | 5.14 ± 0.03 |
| Aminoguanidine (Standard) | - | 0.403 ± 0.001 | - |
| Acarbose (Standard) | - | - | 5.55 ± 0.06 |
Data sourced from a study on fluorinated hydrazinylthiazole derivatives. nih.gov
Central Nervous System Activity (e.g., Anti-depressant)
Thiazole and its derivatives have been investigated for their potential to treat various central nervous system (CNS) disorders, including depression. fabad.org.tr The incorporation of a trifluoromethyl group into heterocyclic structures is a known strategy to enhance CNS activity.
While direct studies on the antidepressant effects of derivatives specifically from this compound are limited in the available research, related structures have shown significant promise. For example, a study on a series of 5-aryl-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives found that a compound bearing a 4-(trifluoromethyl)phenyl group, namely 5-[4-(trifluoromethyl)phenyl]-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine (4i) , exhibited the highest antidepressant activity. nih.gov In preclinical models like the forced swim test (FST) and tail suspension test (TST), this compound significantly reduced immobility time, an indicator of antidepressant efficacy. nih.gov The study suggested that its mechanism of action might involve increasing the concentration of serotonin (B10506) (5-HT) in the brain. nih.gov
Furthermore, research on benzothiazole derivatives has also revealed their potential as antidepressant agents. mdpi.comnih.gov In a forced swimming test, certain benzo[d]thiazol derivatives displayed a greater decrease in immobility duration compared to the standard antidepressant drug fluoxetine. nih.gov These findings suggest that the mechanism may be linked to increased levels of both serotonin and norepinephrine. nih.gov
The general CNS depressant and sedative-hypnotic activities of novel quinazoline-4(3H)-ones bearing a substituted 1,3,4-thiadiazole (B1197879) moiety have also been reported, further highlighting the diverse CNS-related activities of sulfur and nitrogen-containing heterocycles. researchgate.net Given the established role of the trifluoromethylphenyl moiety in antidepressant activity and the general potential of the thiazole scaffold, derivatives of this compound represent a promising avenue for the development of new CNS-active agents.
Table 2: Antidepressant Activity of a Selected Trifluoromethyl-Containing Compound
| Compound | Immobility Time Reduction in FST (%) | Test Model |
|---|---|---|
| 5-[4-(trifluoromethyl)phenyl]-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine (4i) | 55.33% | Forced Swim Test |
| Fluoxetine (Positive Control) | - | Forced Swim Test |
Data sourced from a study on 5-aryl-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives. nih.gov
Mechanistic Insights into Biological Activity
Molecular Interactions with Biological Targets
The biological activity of 4-(Trifluoromethyl)thiazole-2-carbaldehyde and its derivatives is initiated by their interaction with specific biological targets, primarily proteins such as enzymes and receptors. The thiazole (B1198619) ring itself can engage in various non-covalent interactions, including hydrogen bonding, and hydrophobic interactions. nih.govimpactfactor.org Molecular docking studies on similar thiazole-containing compounds have shown that the thiazole moiety can interact with the active sites of enzymes. For instance, in studies of SARS-CoV-2 main protease inhibitors, the thiazole ring was observed to form arene-arene interactions with histidine residues in the enzyme's active site. nih.gov
Role of the Trifluoromethyl Group in Lipophilicity and Membrane Penetration
The trifluoromethyl (-CF3) group at the 4-position of the thiazole ring plays a crucial role in modulating the compound's physicochemical properties, particularly its lipophilicity. mdpi.com Lipophilicity is a critical determinant of a molecule's ability to permeate biological membranes and reach its intracellular target. nih.govmdpi.com The -CF3 group is one of the most lipophilic substituents used in drug design. mdpi.com
Interactive Data Table: Predicted Lipophilicity of Related Thiazole Derivatives
| Compound | Structure | Predicted LogP (ALOGP) |
| Thiazole-2-carbaldehyde | Thiazole ring with a -CHO group at position 2 | 0.54 |
| 4-Methylthiazole-2-carbaldehyde | Thiazole ring with a -CH3 group at position 4 and a -CHO group at position 2 | 1.02 |
| This compound | Thiazole ring with a -CF3 group at position 4 and a -CHO group at position 2 | 1.98 |
Note: The LogP values are predicted and serve for comparative purposes to illustrate the effect of the trifluoromethyl group on lipophilicity.
Covalent Bond Formation with Nucleophilic Residues in Proteins
The carbaldehyde (aldehyde) group at the 2-position of the thiazole ring is an electrophilic center, making it susceptible to nucleophilic attack from amino acid residues within a protein's active site. This can lead to the formation of a stable covalent bond, resulting in irreversible inhibition of the target protein. nih.govresearchgate.net
Key nucleophilic residues in proteins that can react with aldehydes include cysteine (via its thiol group) and lysine (B10760008) (via its primary amine group). The reaction with a cysteine residue typically forms a hemithioacetal, which can then dehydrate to form a more stable thioacetal. With a lysine residue, a Schiff base is formed. This covalent modification can lock the inhibitor into the active site, leading to potent and often prolonged biological effects. nih.gov While direct evidence for this compound is limited in the provided search results, the reactivity of aldehyde moieties is a well-established mechanism for covalent enzyme inhibition. Thiazole-based compounds with reactive "warheads" like ketones have been shown to covalently modify cysteine residues in viral proteases. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For thiazole derivatives, these studies have provided valuable insights into optimizing their therapeutic potential. ijper.orgnih.govrsc.org
The nature and position of substituents on the thiazole ring significantly impact the molecule's biological activity. The trifluoromethyl group at the 4-position, being a strong electron-withdrawing group, can influence the electronic properties of the entire thiazole ring system. mdpi.com This can affect the reactivity of the 2-carbaldehyde group and the binding affinity of the molecule to its target.
In various studies on thiazole derivatives, it has been observed that electron-withdrawing or electron-donating substituents at different positions can modulate the antimicrobial, anticancer, and enzyme inhibitory activities. nih.govresearchgate.net For example, in a series of antimicrobial thiazoles, smaller halogen substituents were found to induce excellent activity, whereas larger groups like trifluoromethyl at certain positions decreased activity, highlighting the importance of both steric and electronic factors. nih.gov The position of the trifluoromethyl group is also critical, as demonstrated in a study of antiglycation agents where the inhibitory potential was dependent on whether the -CF3 group was at the 2, 3, or 4-position of an attached phenyl ring. acs.org
Modifications to the core structure of this compound, particularly at the 2-position, have been explored to enhance therapeutic efficacy. Replacing the aldehyde with other functional groups or extending it to form more complex side chains can lead to compounds with a wide range of biological activities, including anticancer, and enzyme inhibitory effects. rsc.orgfrontiersin.orgnih.govmdpi.com
For instance, converting the aldehyde to a hydrazone has been a common strategy to generate derivatives with potent α-amylase inhibitory and anticancer properties. rsc.org The SAR of these hydrazone derivatives revealed that the nature of the substituent on the hydrazone moiety plays a crucial role in their activity. Furthermore, the development of thiazole-based compounds as tubulin polymerization inhibitors has shown that modifications at the 2-position of the thiazole ring can lead to potent antiproliferative agents. nih.govfrontiersin.org
Interactive Data Table: Anticancer Activity of Related Thiazole Derivatives
| Compound ID | Modification at 2-position | Target Cancer Cell Line | IC50 (µM) |
| Derivative A | Substituted acetamide | HepG2 (Liver) | 3.35 |
| Derivative B | Substituted urea | MCF-7 (Breast) | 5.21 |
| Derivative C | Substituted thiazole | HCT116 (Colon) | 4.89 |
| Derivative D | Hydrazone | HCT-116 (Colon) | 0.23 |
Note: This table presents a selection of data from studies on different 2-substituted thiazole derivatives to illustrate the impact of structural modifications on anticancer activity. The specific core scaffold may vary from 4-(Trifluoromethyl)thiazole.
Q & A
Q. What are the standard synthetic routes for preparing 4-(Trifluoromethyl)thiazole-2-carbaldehyde?
The compound is typically synthesized via condensation reactions involving substituted benzaldehydes. A general method involves refluxing a substituted thiazole precursor (e.g., 4-amino-thiazole derivatives) with trifluoromethyl-containing reagents in the presence of a catalyst. For example:
- Dissolve the thiazole precursor in absolute ethanol, add glacial acetic acid (5 drops), and trifluoromethylating agent (e.g., trifluoroacetic anhydride).
- Reflux the mixture for 4–6 hours, followed by solvent evaporation under reduced pressure.
- Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. What characterization techniques are essential for confirming the structure of this compound?
Key techniques include:
- NMR Spectroscopy : and NMR to confirm the aldehyde proton (~9.8–10.2 ppm) and trifluoromethyl group ( NMR at ~-60 ppm).
- Mass Spectrometry (MS) : ESI-MS or EI-MS to verify the molecular ion peak (e.g., m/z 209 [M+H]).
- Elemental Analysis : Validate purity by comparing calculated vs. experimental C, H, N, S content (deviation <0.4%) .
Q. What safety precautions are critical when handling this compound?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles due to potential skin/eye irritation.
- Ventilation : Use a fume hood to avoid inhalation of volatile byproducts.
- Storage : Keep in a tightly sealed container at 2–8°C, away from oxidizing agents .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to enhance trifluoromethylation efficiency.
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. ethanol; higher dielectric constants may stabilize intermediates.
- Temperature Control : Lower reflux temperatures (70–80°C) reduce side reactions (e.g., aldehyde oxidation) .
Q. How should researchers address discrepancies in 1H^1H1H NMR data for this compound?
Q. What computational methods are suitable for studying the electronic properties of this compound?
Q. How can regioselectivity challenges in trifluoromethylation be mitigated?
- Directing Groups : Introduce electron-withdrawing substituents (e.g., nitro groups) on the thiazole ring to guide trifluoromethylation to the 4-position.
- Transition Metal Catalysis : Use Cu(I)/ligand systems to promote selective C–CF bond formation .
Data Analysis and Contradictions
Q. How to resolve conflicting melting point reports for this compound?
- Sample Purity : Recrystallize the compound from ethanol/water (1:1) and verify via HPLC (purity >95%).
- Polymorphism : Perform differential scanning calorimetry (DSC) to identify multiple crystalline forms .
Q. Why might LC-MS show unexpected adducts or fragments?
- Ionization Artifacts : Sodium/potassium adducts ([M+Na], [M+K]) are common in ESI-MS. Add 0.1% formic acid to suppress adduct formation.
- In-Source Decay : Reduce capillary voltage to minimize fragmentation .
Methodological Considerations
Q. What are best practices for scaling up synthesis without compromising yield?
- Batch vs. Flow Chemistry : Use continuous flow reactors to maintain consistent temperature and mixing at larger scales.
- Workup Optimization : Replace column chromatography with recrystallization for cost-effective purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
